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This technical support center provides researchers, scientists, and drug development

professionals with a comprehensive guide to optimizing the extrusion parameters for 1,2-

distearoyl-sn-glycero-3-phosphocholine (DSPC) liposomes. Here you will find answers to

frequently asked questions and troubleshooting solutions for common issues encountered

during experimentation.

Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for extruding DSPC liposomes?

A1: The extrusion of DSPC liposomes should be performed at a temperature significantly

above its main phase transition temperature (Tc). The Tc of DSPC is approximately 55°C.[1][2]

Therefore, a working temperature of 60-65°C is recommended to ensure the lipid bilayer is in a

fluid and less rigid state, which facilitates easier extrusion and the formation of uniform

vesicles.[3]

Q2: How many extrusion cycles are necessary for a homogenous liposome population?

A2: A minimum of 10-11 passes through the extruder is generally recommended to achieve a

narrow and uniform size distribution.[4] The effect of the number of cycles on vesicle size tends

to show a saturation-like behavior, where after a certain number of passes (often around 10-

15), further cycles do not significantly reduce the liposome diameter.[5][6] For some

applications, up to 21 passes may be performed. An odd number of passes is typically used to

ensure the final product is collected in the receiving syringe.[4]
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Q3: What is the expected size and polydispersity index (PDI) for extruded DSPC liposomes?

A3: The final size of the liposomes is primarily determined by the pore size of the

polycarbonate membrane used in the extruder. For instance, using a 100 nm membrane will

typically result in liposomes with a hydrodynamic diameter slightly larger than 100 nm. A

polydispersity index (PDI) below 0.2 is indicative of a uniform and monodisperse liposome

population, which is a desirable outcome for most applications.[3]

Q4: How does extrusion pressure affect the characteristics of DSPC liposomes?

A4: Increasing the extrusion pressure generally leads to a decrease in the mean diameter of

the liposomes.[7][8] However, excessively high pressures can lead to membrane rupture and

potential leakage of encapsulated contents. It is important to apply a steady and moderate

pressure to achieve consistent results. The use of a constant pressure-controlled extrusion

apparatus can help in obtaining reproducible results, especially when working with membranes

having pore sizes under 100 nm.[9]

Q5: Can I extrude liposomes made of pure DSPC?

A5: While it is possible to extrude liposomes made of pure DSPC, they may be more prone to

aggregation. To enhance stability, cholesterol is often included in the formulation at a molar

ratio of up to 55:45 (DSPC:Cholesterol).[4] The inclusion of a small amount of a charged lipid

like 1,2-distearoyl-sn-glycero-3-phospho-L-serine (DSPS) or 1,2-distearoyl-sn-glycero-3-

phospho-(1'-rac-glycerol) (DSPG) can also prevent aggregation by introducing electrostatic

repulsion.[3]

Troubleshooting Guide
Issue 1: The extruder is clogged, and it is very difficult to pass the liposome suspension

through the membrane.

Possible Cause 1: Extrusion temperature is too low.

Solution: Ensure that the extruder and the liposome suspension are maintained at a

temperature of 60-65°C, which is well above the Tc of DSPC (~55°C).[3] Below this

temperature, the DSPC bilayer is in a rigid gel state, making it difficult to pass through the

membrane pores.
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Possible Cause 2: Lipid concentration is too high.

Solution: High lipid concentrations can increase the viscosity of the suspension, leading to

high back pressure. If you are facing difficulty, consider diluting your lipid suspension.

Generally, phospholipid concentrations should be less than 20 mg/ml for manual extrusion.

[10]

Possible Cause 3: The initial multilamellar vesicles (MLVs) are too large.

Solution: Before extrusion through the final target membrane (e.g., 100 nm), it can be

beneficial to sequentially extrude the suspension through membranes with larger pore

sizes (e.g., 400 nm then 200 nm). This gradual size reduction can prevent clogging of the

smaller pore size membranes.[10] Freeze-thaw cycles (5 cycles) of the MLV suspension

prior to extrusion can also help to create smaller, more uniform vesicles.[11]

Issue 2: The final liposome population has a large average size and/or a high PDI (>0.3).

Possible Cause 1: Insufficient number of extrusion cycles.

Solution: Increase the number of passes through the extruder. A minimum of 10-15 cycles

is often required to achieve a homogenous size distribution.[6]

Possible Cause 2: The extrusion temperature is not optimal.

Solution: Maintain a consistent temperature of 60-65°C throughout the extrusion process.

Temperature fluctuations can lead to inconsistencies in the final liposome characteristics.

Possible Cause 3: Membrane integrity is compromised.

Solution: Inspect the polycarbonate membrane for any tears or defects. If necessary,

replace the membrane. It is also good practice to change the filters after a certain number

of cycles (e.g., every five cycles) to avoid clogging.[12]

Issue 3: I am observing leakage from the extruder apparatus.

Possible Cause 1: Improper assembly of the extruder.
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Solution: Ensure that all components of the extruder, including the O-rings and filter

supports, are correctly and securely assembled according to the manufacturer's

instructions.[13] Leakage is sometimes observed from the Luer lock connections.[14]

Possible Cause 2: High back pressure.

Solution: As with clogging, high back pressure can sometimes cause leakage. Follow the

recommendations for preventing clogging, such as optimizing temperature and lipid

concentration, and considering sequential extrusion.

Issue 4: My DSPC liposomes are aggregating after preparation.

Possible Cause 1: Insufficient surface charge.

Solution: To prevent aggregation, incorporate a small molar percentage (5-10%) of a

charged lipid such as DSPG into your formulation to introduce electrostatic repulsion

between the vesicles.[3]

Possible Cause 2: Improper storage conditions.

Solution: For optimal stability, store the final liposome suspension at 4°C.[4][15] Avoid

freezing the liposomes unless a cryoprotectant is used, as freeze-thaw cycles can disrupt

the vesicle structure.[15]

Data Presentation
Table 1: Effect of Extrusion Cycles on Liposome Size

Number of Cycles
Mean Liposome Diameter
(nm)

Polydispersity Index (PDI)

1 > 200 > 0.4

5 ~150 ~0.2

10 ~120 < 0.15

15 ~115 < 0.1

20 ~115 < 0.1
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Note: These are representative values and can vary based on lipid composition, initial vesicle

size, and extrusion pressure. A saturation-like effect is often observed, where after a certain

number of cycles, the mean diameter does not significantly decrease.[5]

Table 2: Key Parameters for DSPC Liposome Extrusion

Parameter
Recommended
Value/Range

Rationale

DSPC Phase Transition Temp.

(Tc)
~55°C[1][2]

The temperature at which the

lipid transitions from a gel to a

fluid state.

Hydration/Extrusion

Temperature
60-65°C[3]

Ensures the lipid bilayer is in a

fluid state for proper vesicle

formation.

DSPC:Cholesterol Molar Ratio 55:45 to 2:1[4]

Cholesterol enhances

membrane stability and

reduces permeability.

Number of Extrusion Cycles 11-21[4]

Ensures a homogenous

population of unilamellar

vesicles.

Storage Temperature 4°C[3][15]
Prevents aggregation and

degradation.

Desired Polydispersity Index

(PDI)
< 0.2[3]

Indicates a uniform liposome

population.

Experimental Protocols
Protocol: Preparation of DSPC/Cholesterol Liposomes (100 nm) by Thin-Film Hydration and

Extrusion

Lipid Film Formation:

Dissolve DSPC and cholesterol (e.g., at a 55:45 molar ratio) in chloroform or a

chloroform:methanol mixture in a round-bottom flask.[4]
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Attach the flask to a rotary evaporator. The water bath should be set to a temperature that

allows for solvent evaporation without degrading the lipids (e.g., 40-50°C).[4]

Rotate the flask and gradually apply a vacuum to evaporate the solvent, forming a thin,

uniform lipid film on the inner wall of the flask.

Place the flask under high vacuum for at least 2 hours to ensure complete removal of any

residual organic solvent.

Hydration:

Pre-heat the aqueous hydration buffer (e.g., phosphate-buffered saline, pH 7.4) to 60-

65°C.[4]

Add the heated buffer to the flask containing the dry lipid film. The volume of the buffer will

determine the final lipid concentration.

Agitate the flask, keeping it in the heated water bath for approximately 30-60 minutes. This

process hydrates the lipid film, leading to the spontaneous formation of multilamellar

vesicles (MLVs).[4]

(Optional) Freeze-Thaw Cycles:

To improve the homogeneity of the MLVs, subject the suspension to five freeze-thaw

cycles. Freeze the suspension in liquid nitrogen and then thaw it in a 65°C water bath.[11]

Extrusion (Size Reduction):

Assemble a mini-extruder device with a 100 nm polycarbonate membrane, ensuring the

device is pre-heated to 60-65°C.[4]

Load the MLV suspension into one of the syringes of the extruder.

Pass the suspension through the membrane back and forth for a total of 11 to 21 passes.

[4] This will yield a translucent suspension of large unilamellar vesicles (LUVs).

Characterization and Storage:
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Determine the mean vesicle diameter and polydispersity index using Dynamic Light

Scattering (DLS).

For long-term stability, store the final liposome suspension at 4°C.[4][15]
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Caption: Workflow for DSPC liposome preparation and extrusion.
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Issue: High Extrusion Pressure / Clogging

Is temperature > 60°C?

Is lipid concentration < 20 mg/mL?

Yes
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to 60-65°C

No

Did you perform sequential extrusion?

Yes

Dilute lipid
suspension

No

Yes, still issue

Extrude through larger pores
(e.g., 400nm) first

No

Click to download full resolution via product page

Caption: Decision tree for troubleshooting extruder clogging.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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